4-Chlorocinnamic acid

Descripción general

Descripción

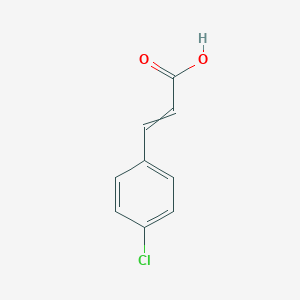

4-Chlorocinnamic acid: is an organic compound with the molecular formula C9H7ClO2 . It is a derivative of cinnamic acid, where a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its crystalline structure and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorocinnamic acid can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from ethanol or aqueous ethanol .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorobenzoic acid.

Reduction: It can be reduced to form 4-chlorocinnamyl alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chlorocinnamyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

4-Chlorocinnamic acid and its derivatives have demonstrated significant antimicrobial activity against various pathogens. Research indicates that esters derived from this compound exhibit broad-spectrum antimicrobial effects, particularly against fungi and bacteria.

Case Study: Antimicrobial Efficacy

A study prepared twelve esters of this compound using various synthetic methods, including Fischer esterification and Mitsunobu reactions. These esters were tested against strains like Staphylococcus aureus and Candida albicans. The results showed that:

- Methyl 4-chlorocinnamate exhibited the highest activity against S. aureus.

- Methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent antifungal agents, with minimum inhibitory concentrations (MIC) of 0.13 μg/mL and 0.024 μg/mL respectively .

Flavonoid Production

This compound serves as a precursor in the biosynthesis of flavonoids. Researchers have explored rational design routes to enhance flavonoid production using this compound.

Research Insights

A recent study outlined methods to optimize the conversion of this compound into flavonoids through metabolic engineering techniques. This approach aims to increase the yield of bioactive flavonoids, which are known for their antioxidant properties and potential health benefits .

Matrix-Assisted Laser Desorption Ionization (MALDI)

Another significant application of this compound is its use as a matrix in MALDI mass spectrometry, particularly in peptide analysis.

Case Study: Peptide Analysis

A new matrix, α-Cyano-4-chlorocinnamic acid (CClCA), was developed for enhanced sensitivity in peptide measurements compared to traditional matrices like α-Cyano-4-hydroxycinnamic acid (CHCA). Experiments demonstrated that CClCA improved the detection limits for peptides, making it a valuable tool in proteomics research .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various pathogens including fungi and bacteria | Esters show significant activity; methoxyethyl ester is among the most potent |

| Flavonoid Production | Precursor for synthesizing flavonoids through metabolic engineering | Optimized routes enhance yield of bioactive flavonoids |

| MALDI Mass Spectrometry | Used as a matrix for peptide analysis | α-Cyano-4-chlorocinnamic acid improves sensitivity over traditional matrices |

Mecanismo De Acción

The mechanism of action of 4-chlorocinnamic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the enzyme 14-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to cell death. Additionally, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by modulating various signaling pathways .

Comparación Con Compuestos Similares

- 4-Bromocinnamic acid

- 4-Fluorocinnamic acid

- 4-Nitrocinnamic acid

- 4-Methoxycinnamic acid

Comparison: 4-Chlorocinnamic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. Compared to 4-bromocinnamic acid, it is less reactive due to the smaller size of the chlorine atom. Compared to 4-fluorocinnamic acid, it has a higher molecular weight and different electronic effects due to the chlorine substituent .

Actividad Biológica

4-Chlorocinnamic acid (4-CCA), an organochlorine compound, is a derivative of cinnamic acid with a chlorine substituent at the para position of the phenyl ring. Its structure is represented as C₉H₇ClO₂, and it exhibits a range of biological activities, particularly in antimicrobial and anticancer properties. This article compiles diverse research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of 4-CCA.

This compound is characterized by its trans configuration and possesses several physicochemical properties that influence its biological activity. The introduction of halogen atoms, such as chlorine, is known to enhance the antibacterial efficacy of aromatic compounds.

Overview

4-CCA has been extensively studied for its antimicrobial properties against various pathogens, including bacteria and fungi. Research indicates that derivatives of 4-CCA exhibit significant antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative strains.

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial activity of 4-CCA and its derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that 4-CCA exhibited a minimum inhibitory concentration (MIC) as low as 0.5 mM against S. aureus, indicating potent antibacterial activity . -

Antifungal Activity :

In another investigation, esters derived from 4-CCA were tested against various fungal strains, including Candida albicans. The ester methyl 4-chlorocinnamate demonstrated MIC values of 0.024 μmol/mL, showcasing strong antifungal potential . -

Biofilm Inhibition :

Research highlighted that certain derivatives of 4-CCA could inhibit biofilm formation in resistant bacterial strains. Compounds with multiple chlorine substitutions showed enhanced biofilm inhibition rates up to 90% compared to controls .

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 4-CCA derivatives is closely linked to their structural modifications. Studies have shown that:

- Halogen Substitution : The presence of additional halogen atoms enhances antibacterial activity.

- Functional Groups : The introduction of functional groups such as methoxy or ethyl chains can improve bioactivity against specific pathogens .

Table: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Methyl 4-chlorocinnamate | Staphylococcus aureus | 0.5 | Antibacterial |

| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | Antifungal |

| Perillyl 4-chlorocinnamate | Pseudomonas aeruginosa | 0.024 | Antifungal |

| This compound | Enterococcus faecalis | 1.0 | Antibacterial |

Cytotoxicity Studies

While exploring the therapeutic potential of 4-CCA, researchers also assessed its cytotoxic effects on cancer cell lines. Notably, some studies indicated minimal cytotoxicity against primary mammalian cells, suggesting a favorable safety profile for further development in anticancer therapies .

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275521 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

940-62-5, 1615-02-7 | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamic acid, p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.